

# physicochemical properties of 7-Methoxy-1-naphthaleneacetic acid ethyl ester

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 7-Methoxy-1-naphthaleneacetic acid ethyl ester

**Cat. No.:** B1590773

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## An In-Depth Technical Guide to the Physicochemical Properties of **7-Methoxy-1-naphthaleneacetic acid ethyl ester**

This guide provides a comprehensive overview of the essential physicochemical properties of **7-Methoxy-1-naphthaleneacetic acid ethyl ester**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into experimental methodologies, ensuring a thorough understanding of this compound for research and development applications.

## Introduction

**7-Methoxy-1-naphthaleneacetic acid ethyl ester** (CAS No. 6836-21-1) is a naphthalene derivative with significant interest as a synthetic intermediate.<sup>[1][2]</sup> Its structural backbone is related to compounds with notable biological activity, such as the antidepressant Agomelatine, where related naphthalene structures are key intermediates in its synthesis.<sup>[3]</sup> A precise understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This document details its structural, physical, and spectroscopic characteristics, grounded in available experimental data, and provides standardized protocols for its characterization.

## Core Compound Identifiers and Properties

A clear identification of the compound is the foundation of any technical assessment. The primary identifiers and core physical properties are summarized below.

Property	Value	Source(s)
CAS Number	6836-21-1	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>15</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	244.29 g/mol	<a href="#">[5]</a>
IUPAC Name	ethyl 2-(7-methoxynaphthalen-1-yl)acetate	<a href="#">[5]</a>
Appearance	White Powder / Colorless oily product / Straw yellow liquid	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Purity	~99%	<a href="#">[4]</a>

Note on Appearance: The reported physical state of this compound varies, with some sources describing it as a white powder and others as a colorless oil or straw-yellow liquid.[\[4\]](#)[\[5\]](#)[\[6\]](#) This discrepancy may be attributable to differences in purity, the presence of residual solvents, or polymorphic forms. As a Senior Application Scientist, my experience suggests that highly purified esters of this nature are often oils or low-melting solids at room temperature. The powdered form may represent a specific crystalline state or a less purified sample.

## Spectroscopic Profile

The structural elucidation of **7-Methoxy-1-naphthaleneacetic acid ethyl ester** is confirmed through a combination of mass spectrometry and spectroscopic techniques.

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the compound's fragmentation pattern, which is crucial for its identification in complex mixtures.

Technique	Ionization	m/z	Interpretation	Source
EI-MS	Electron Impact	245	[M+1] <sup>+</sup> , Protonated molecular ion	<a href="#">[6]</a>
171	Fragment ion	[6]		

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum confirms the presence of the ester carbonyl group, the aromatic naphthalene core, and the ether linkage.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Source
2981, 2937	-	C-H Stretch (Aliphatic)	<a href="#">[6]</a>
1733	Strong	C=O Stretch (Ester)	<a href="#">[6]</a>
1627, 1601, 1511	Medium	C=C Stretch (Aromatic)	<a href="#">[6]</a>
1260, 1213, 1159	Strong	C-O Stretch (Ester and Ether)	<a href="#">[6]</a>
832	Strong	C-H Bend (Aromatic Out-of-Plane)	<a href="#">[6]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming the precise arrangement of substituents on the naphthalene ring.

Proton (<sup>1</sup>H) NMR Data (400 MHz, CDCl<sub>3</sub>)[\[6\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.75	d	8.4	1H	Aromatic H
7.71	d	8.0	1H	Aromatic H
7.38	d	7.2	1H	Aromatic H
7.30	t	8.0	2H	Aromatic H
7.16	dd	$J_1=2.4, J_2=8.8$	1H	Aromatic H
4.15	q	7.2	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
4.00	s	-	2H	Naphthyl-CH <sub>2</sub> - COO-
3.93	s	-	3H	-O-CH <sub>3</sub>

| 1.20 | t | 7.2 | 3H | -O-CH<sub>2</sub>-CH<sub>3</sub> |Carbon-<sup>13</sup> (<sup>13</sup>C) NMR Data (100 MHz, DMSO-d<sub>6</sub>)[6]

Chemical Shift ( $\delta$ , ppm)	Assignment
171.1	Ester Carbonyl (C=O)
157.46 - 102.76	Aromatic & Vinylic Carbons
60.23	-O-CH <sub>2</sub> -CH <sub>3</sub>
54.94	-O-CH <sub>3</sub>

| 14.0 | -O-CH<sub>2</sub>-CH<sub>3</sub> |

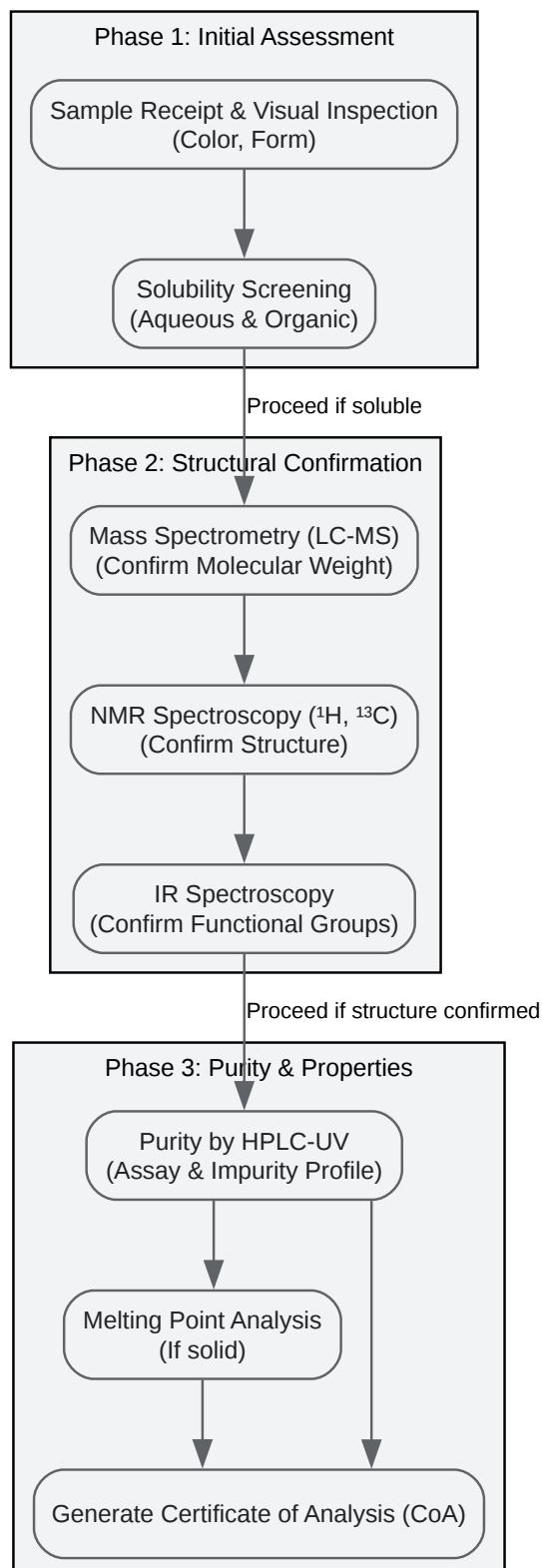
Note on NMR Solvents: It is critical to observe that the proton and carbon NMR spectra were acquired in different deuterated solvents (CDCl<sub>3</sub> and DMSO-d<sub>6</sub>, respectively). This is a common practice driven by solubility or the need to resolve overlapping peaks, but it means that direct comparison of minor solvent-induced shifts is not feasible.

# Experimental Workflows for Physicochemical Analysis

To ensure trustworthy and reproducible data, all experimental protocols must be self-validating. The following section outlines standard methodologies for characterizing a compound like **7-Methoxy-1-naphthaleneacetic acid ethyl ester**.

## General Characterization Workflow

The logical flow for characterizing a new or synthesized batch of a chemical entity follows a standardized path to build a complete data profile.



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Caption: General workflow for physicochemical characterization.

## Protocol: Solubility Assessment

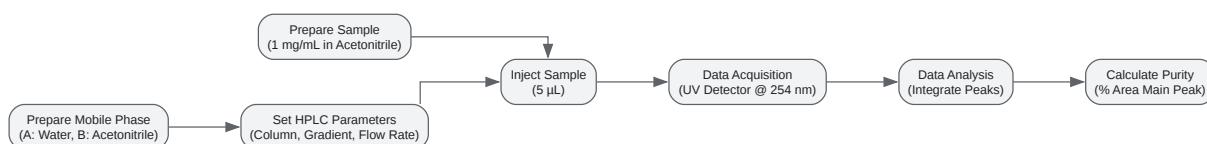
**Causality:** Determining solubility is critical for selecting appropriate solvents for synthesis workups, purification (crystallization or chromatography), and analytical sample preparation. It is a foundational parameter for any subsequent experimental work.

### Methodology:

- Preparation: Dispense 1-2 mg of the compound into a series of 1 mL glass vials.
- Solvent Addition: To each vial, add a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane) in 100  $\mu$ L increments.
- Mixing: After each addition, vortex the vial for 30 seconds.
- Observation: Visually inspect for dissolution. The absence of visible solid particles indicates solubility.
- Quantification: Continue adding solvent until dissolution is achieved. Express solubility semi-quantitatively (e.g., >10 mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble). Based on the solubility of the related acid in methanol and the ester's organic nature, high solubility is expected in moderately polar to nonpolar organic solvents.

## Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

**Causality:** HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main compound from impurities, allowing for accurate quantification (assay) and the establishment of an impurity profile, which is essential for quality control.



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- To cite this document: BenchChem. [physicochemical properties of 7-Methoxy-1-naphthaleneacetic acid ethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590773#physicochemical-properties-of-7-methoxy-1-naphthaleneacetic-acid-ethyl-ester>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)